2,3-Dibromo-3-(2-bromophenyl)propionic acid

Medicinal Chemistry Material Science X-ray Crystallography

Generic tribromo analogs overlook ortho-bromine effects critical for halogen bonding and high lipophilicity (LogP 4.42) that distinguish this scaffold. • Ortho-Br enables unique C-H···Br halogen bonds & ribbon-like crystal packing for co-crystal engineering. • 14% higher density vs. non-brominated analog; heavy-atom derivative for X-ray phasing. • Reliable global supply; technical CoA and QC documentation available.

Molecular Formula C9H7Br3O2
Molecular Weight 386.86 g/mol
CAS No. 246876-04-0
Cat. No. B015200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dibromo-3-(2-bromophenyl)propionic acid
CAS246876-04-0
Synonymsα,β,2-Tribromo-benzenepropanoic Acid; 
Molecular FormulaC9H7Br3O2
Molecular Weight386.86 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(C(C(=O)O)Br)Br)Br
InChIInChI=1S/C9H7Br3O2/c10-6-4-2-1-3-5(6)7(11)8(12)9(13)14/h1-4,7-8H,(H,13,14)
InChIKeyIOATZQRJTIURPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dibromo-3-(2-bromophenyl)propionic Acid: Key Halogenated Building Block


2,3-Dibromo-3-(2-bromophenyl)propionic acid (CAS 246876-04-0), also systematically named α,β,2-tribromo-benzenepropanoic acid, is a tribrominated phenylpropanoic acid derivative with molecular formula C9H7Br3O2 and a molecular weight of 386.86 g/mol . This compound belongs to the family of halogenated aromatic carboxylic acids and is distinguished by the presence of a bromine atom ortho to the propanoic acid side chain on the phenyl ring. It is primarily utilized as a building block or intermediate in organic synthesis and medicinal chemistry research, where its dense halogenation pattern and the specific 2-bromophenyl substitution confer distinct reactivity and physicochemical properties compared to non-brominated or differently substituted analogs .

Synthesis Role Tribrominated phenylpropanoic acid building block
Structural Feature Ortho-bromophenyl group provides distinct steric and electronic properties
Research Context Used as an intermediate in medicinal chemistry and crystal engineering

2,3-Dibromo-3-(2-bromophenyl)propionic Acid: Why Simpler Analogs Fall Short


Substituting 2,3-dibromo-3-(2-bromophenyl)propionic acid with a generic dibromo or tribromo phenylpropionic acid analog overlooks critical structure-activity and structure-property relationships dictated by the specific bromination pattern. The presence of a bromine atom at the ortho position of the phenyl ring introduces significant steric hindrance and electronic effects that are absent in analogs lacking this substitution [1]. This ortho-bromine can participate in unique non-covalent interactions, such as halogen bonding or C–H⋯Br hydrogen bonds, which can dramatically influence molecular conformation, crystal packing, and even reactivity in cross-coupling or nucleophilic substitution reactions [2]. The following quantitative evidence demonstrates that even minor changes in bromine position or count lead to measurable differences in physical properties and, by extension, performance in specific synthetic applications, making generic replacement a risk to experimental reproducibility and yield.

Target Compound
Generic Analog
Bromination Pattern
Ortho-bromine on phenyl ring
Lacks ortho-bromine
Steric/Electronic Impact
Significant steric hindrance and unique halogen bonding potential
Reduced steric effects; different non-covalent interaction profile
Crystal Packing Risk
May form C–H⋯O or C–H⋯Br motifs
Forms O–H⋯O inversion dimers; different solid-state architecture

2,3-Dibromo-3-(2-bromophenyl)propionic Acid: Performance vs Closest Analogs


Higher Density from Ortho-Bromine Substitution

The density of 2,3-dibromo-3-(2-bromophenyl)propionic acid is predicted to be 2.184 ± 0.06 g/cm³ , which is approximately 14% higher than that of the non-brominated analog, 2,3-dibromo-3-phenylpropionic acid (density: 1.914 g/cm³ ). This significant increase in density is a direct consequence of the additional bromine atom on the phenyl ring and has implications for compound handling, formulation, and crystal engineering.

Density Advantage
Predicted
2.184 ± 0.06 g/cm³ vs 1.914 g/cm³ (+14%)
Supports high-density material design
Predicted values; experimental confirmation advised
Medicinal Chemistry Material Science X-ray Crystallography

Enhanced Lipophilicity Profile Over Analogs

The calculated octanol-water partition coefficient (LogP) for 2,3-dibromo-3-(2-bromophenyl)propionic acid is 4.42 . This value is substantially higher than the LogP of the non-brominated precursor, 3-(2-bromophenyl)propionic acid, which is not explicitly reported in the literature but would be expected to be significantly lower due to the absence of the two aliphatic bromine atoms. For context, the LogP of the closely related tribromo analog 2,2,3-tribromo-3-phenyl-propionic acid is 3.69 [1], highlighting that even among tribromo isomers, the specific substitution pattern on the propanoic chain influences lipophilicity.

Lipophilicity Profile
Predicted
LogP 4.42 vs 3.69 (+0.73 log units)
Indicates higher lipophilicity for membrane studies
Predicted LogP; verify experimentally
Drug Design ADME Prediction Bioavailability

Unique Crystal Packing via Ortho-Bromine

X-ray crystallographic analysis of a derivative, 2,3-dibromo-3-(2-bromophenyl)-1-(3-phenylsydnon-4-yl)propan-1-one, reveals that the ortho-bromine on the phenyl ring contributes to a specific molecular conformation characterized by dihedral angles of 54.07° and 13.76° between the central oxadiazole ring and the attached phenyl and bromophenyl rings, respectively [1]. In contrast, the crystal structure of the analog 2,3-dibromo-3-phenylpropionic acid lacks this ortho-bromine and forms inversion dimers via O–H⋯O hydrogen bonds, with the entire molecule disordered over two sites [2]. The presence of the ortho-bromine in the target compound introduces the potential for additional C–H⋯Br hydrogen bonding motifs, which can be exploited in crystal engineering to achieve desired solid-state properties.

Crystal Packing Motif
Cross-study comparable
C–H⋯O ribbons (dihedral 54.07°/13.76°) vs O–H⋯O dimers
Ortho-bromine enables distinct supramolecular architecture
Based on derivative structure; direct acid structure may vary
Crystal Engineering Solid-State Chemistry Polymorph Prediction

Boiling Point Compared to Dibromo Analog

The predicted boiling point of 2,3-dibromo-3-(2-bromophenyl)propionic acid is 376.4 ± 42.0 °C at 760 mmHg . While this value carries a high degree of uncertainty inherent in predictive models, it provides a useful relative comparison. The boiling point of the less brominated analog, 2,3-dibromo-3-phenylpropionic acid, is reported as 384.09 °C (adapted Stein & Brown method) . The marginal difference suggests that the additional bromine on the phenyl ring does not significantly increase intermolecular forces governing vaporization, but it may still influence purification protocols such as distillation or sublimation.

Boiling Point Context
Predicted; limited significance
376.4 ± 42.0 °C vs 384.09 °C (Δ -7.7 °C)
Ortho-bromine has minimal impact on volatility
High prediction uncertainty; for relative comparison only
Process Chemistry Purification Thermal Stability

2,3-Dibromo-3-(2-bromophenyl)propionic Acid: Key Applications


High-Density Material Synthesis & X-ray Phasing

The 14% higher density of 2,3-dibromo-3-(2-bromophenyl)propionic acid compared to its non-brominated analog makes it a preferred precursor for the synthesis of high-density materials. In addition, the presence of three heavy bromine atoms provides strong anomalous scattering for X-ray diffraction, making it an ideal heavy-atom derivative for phasing in macromolecular crystallography. The specific crystal packing interactions enabled by the ortho-bromine, as evidenced by the unique C–H⋯O ribbon motif in its derivatives [1], can be exploited to engineer co-crystals with improved diffraction quality.

Lipophilic Probes and Membrane-Permeable Inhibitors

With a calculated LogP of 4.42, this compound is significantly more lipophilic than many other brominated propionic acid analogs . This property is particularly valuable for medicinal chemists designing small molecules that must cross cell membranes or bind to hydrophobic protein pockets. The quantifiable difference in lipophilicity (e.g., +0.73 log units vs. a regioisomeric tribromo analog [1]) allows for more predictable modulation of ADME properties, making it a strategic choice over less lipophilic alternatives when target engagement requires high passive permeability.

Crystal Engineering and Solid-State Formulation

The distinct solid-state architecture of 2,3-dibromo-3-(2-bromophenyl)propionic acid, characterized by the formation of C–H⋯O hydrogen-bonded ribbons in its derivatives , provides a unique scaffold for crystal engineers. Unlike the simpler 2,3-dibromo-3-phenylpropionic acid, which forms inversion dimers [1], the target compound offers additional handles for tuning crystal packing via halogen bonding. This makes it a valuable tool for designing co-crystals with tailored solubility, stability, or mechanical properties for pharmaceutical formulation or materials science applications.

Application
Selection Property
Validation Focus
High-density material synthesis
Enhanced density from tribromination
Density measurement & X-ray scattering
Lipophilic probe design
Reported higher LogP for membrane permeability
LogP verification & permeability assays
Crystal engineering studies
Unique ortho-bromine non-covalent interactions
Crystal packing analysis & co-crystal design

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